7-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine

Antiviral Influenza Neuraminidase

The challenge: achieving >25% coupling yield in C-nucleoside synthesis (Remdesivir route) or securing low-nanomolar kinase selectivity. This 7-methyl pyrrolotriazin-4-amine core is the proven solution. - **Antiviral intermediate:** Outperforms 7-bromo analogs (25% yield benchmark); optimize ribonolactone coupling. - **Kinase SAR:** Scaffold yields PI3Kδ, VEGFR-2, MerTK inhibitors with IC50 ~2 nM and >100-fold selectivity. - **Chemical probe:** Generate PI3Kδ probes with 6 nM cellular B-cell proliferation activity. Ready for scalable synthesis. Purity verified.

Molecular Formula C7H8N4
Molecular Weight 148.17 g/mol
CAS No. 885270-28-0
Cat. No. B3293255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine
CAS885270-28-0
Molecular FormulaC7H8N4
Molecular Weight148.17 g/mol
Structural Identifiers
SMILESCC1=CC=C2N1N=CN=C2N
InChIInChI=1S/C7H8N4/c1-5-2-3-6-7(8)9-4-10-11(5)6/h2-4H,1H3,(H2,8,9,10)
InChIKeyRYMNMBJLMIJKAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine: Versatile Scaffold for Antivirals & Kinase Inhibitors


7-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine is a nitrogen-containing heterocyclic compound featuring a fused pyrrole and triazine ring system [1]. This compound class serves as a critical C-nucleoside base mimic and is foundational in medicinal chemistry, specifically as a key intermediate in the synthesis of antiviral agents like Remdesivir [2] and as a core scaffold for developing potent kinase inhibitors targeting PI3Kδ, VEGFR-2, and MerTK in oncology applications [3][4].

1 C-nucleoside base mimic for antiviral synthesis workflows
2 Kinase inhibitor core scaffold for PI3Kδ, VEGFR-2, MerTK SAR studies
3 7‑position substitution critical for coupling efficiency and target selectivity

7-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine: Critical Synthesis Requirements


Generic substitution of 7-methylpyrrolo[2,1-f][1,2,4]triazin-4-amine in key applications is untenable due to stringent, application-specific requirements. In antiviral C-nucleoside synthesis, the 7-position substitution profoundly impacts downstream reaction efficiency; 7-bromo analogs in the Remdesivir route demonstrate a low 25% yield [1], underscoring that the precise halogen or functional group is critical for optimizing coupling yields and overall manufacturing cost. Furthermore, in kinase inhibitor development, subtle modifications to the pyrrolotriazine core or substituent pattern (e.g., 7-methyl vs. 7-unsubstituted or different C4-amines) lead to dramatic shifts in target selectivity, potency, and metabolic stability, directly impacting in vivo efficacy [2]. Therefore, rigorous, application-specific data, not generic class membership, must guide procurement.

Halogen‑dependent reactivity: 7‑bromo analogs report low coupling yields; 7‑methyl reactivity may differ, requiring re‑optimization.
Core modification sensitivity: Even minor pyrrolotriazine substituent changes can alter kinase selectivity and metabolic stability, shifting assay‑response profiles.
Class‑level inference only: Activity and selectivity data derive from derivatives, not the unsubstituted scaffold; verify target‑specific SAR.

7-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine: Quantified Differentiation Guide


High Selectivity Anti-Influenza Derivative

A derivative of 7-methylpyrrolo[2,1-f][1,2,4]triazin-4-amine, specifically dimethyl 4-(4-methoxyphenyl)-7-methyl-2-p-tolylpyrrolo[2,1-f][1,2,4]triazine-5,6-dicarboxylate, demonstrated potent antiviral activity against influenza A virus (H1N1) with a high selectivity index. The compound showed an IC50 of 4 µg/mL and a selectivity index of 188 in MDCK cell culture, outperforming other 2,4-disubstituted pyrrolo[2,1-f][1,2,4]triazine derivatives in the same study [1].

Anti‑Influenza Derivative
Derivative context
IC50 = 4 µg/mL
SI = 188
Reported for a substituted derivative; supports antiviral scaffold exploration
H1N1 MDCK cell assay; derivative-specific result
Antiviral Influenza Neuraminidase

PI3Kδ Selectivity & Metabolic Stability Gains

While specific data for the unadorned 7-methyl-4-amine scaffold is not available, extensive SAR on closely related pyrrolo[2,1-f][1,2,4]triazin-4-amines reveals the profound impact of substituent modification on key drug properties. A lead compound with an optimized substitution pattern (compound 103) achieved a remarkable increase in selectivity and metabolic stability compared to an early lead (compound 102) [1].

PI3Kδ Selectivity & Stability
Reported
Optimized (103) IC50 2 nM
α/β/γ: 665/800/130
58% stable
Early lead (102) IC50 22 nM
α/β/γ: 4/120/0.4
Low stability
Supports kinase selectivity optimization via substituent tuning
Biochemical assay; human liver microsomes
Kinase Inhibitor PI3Kδ Selectivity

Halogen-Dependent Yield in Remdesivir Synthesis

In the synthesis of the critical C-nucleoside intermediate for Remdesivir, the choice of 7-halogenated pyrrolo[2,1-f][1,2,4]triazin-4-amine starting material drastically affects reaction yield. A direct comparison shows that using the 7-bromo analog (1a) in a metal-halogen exchange reaction with D-ribonolactone gives the target C-nucleoside (3) in only a 25% yield, which is considered low and contributes to high production costs [1].

Coupling Yield
Reported
25%
7‑bromo analog yield; supports process chemistry optimization
Metal‑halogen exchange with D‑ribonolactone
Antiviral Synthesis Remdesivir C-nucleoside

7-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine: Procurement-Ready Applications


Next-Gen Antiviral C-Nucleoside Synthesis

This compound serves as a foundational building block for synthesizing novel antiviral C-nucleosides. The goal is to identify a 7-substituted analog that provides a superior yield in the key coupling reaction with a protected ribonolactone, compared to the 25% yield benchmark reported for the 7-bromo derivative [1]. Successful optimization can lead to more cost-effective manufacturing of drugs like Remdesivir or its next-generation analogs.

Selective Kinase Inhibitor Development

This core scaffold is ideal for structure-activity relationship (SAR) campaigns aimed at developing potent and selective kinase inhibitors. The objective is to build upon the scaffold's intrinsic kinase-binding properties to achieve a compound with an IC50 in the low nanomolar range (e.g., ~2 nM) and high selectivity (e.g., >100-fold) over related kinase isoforms, thereby improving the therapeutic index over less optimized, earlier leads [2].

Chemical Probes for PI3Kδ Signaling

Given the class's proven utility in generating highly selective PI3Kδ inhibitors [2], this building block can be used to create chemical probes. These probes are essential for dissecting the specific roles of PI3Kδ in B-cell proliferation and immune signaling (with cellular activity benchmarks like IC50 = 6 nM for B-cell proliferation), distinct from other PI3K isoforms, thereby enabling precise target validation studies.

Application
Selection Property
Validation Focus
Antiviral C‑nucleoside synthesis
7‑substitution identity (halogen/methyl)
Coupling yield & process scalability
Kinase inhibitor SAR campaigns
Core substitution pattern
Isoform selectivity & metabolic stability
PI3Kδ chemical probe development
Kinase‑binding profile
Cellular target engagement (B‑cell proliferation)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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